molecular formula C9H7F3N2S B6313027 6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole CAS No. 1357624-97-5

6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole

Cat. No.: B6313027
CAS No.: 1357624-97-5
M. Wt: 232.23 g/mol
InChI Key: VNKPJBINNDYSBW-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole is a heterocyclic compound that contains a benzimidazole core substituted with a methyl group at the 6-position and a trifluoromethylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole typically involves the introduction of the trifluoromethylthio group to a pre-formed benzimidazole core. One common method involves the reaction of 6-methyl-1H-benzimidazole with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The methyl and trifluoromethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN3) are used.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethylthio)benzimidazole: Lacks the methyl group at the 6-position.

    6-Methylbenzimidazole: Lacks the trifluoromethylthio group at the 2-position.

    2-(Trifluoromethylthio)-1H-indole: Contains an indole core instead of a benzimidazole core.

Uniqueness

6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole is unique due to the presence of both the methyl and trifluoromethylthio groups, which confer distinct chemical and biological properties. The trifluoromethylthio group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

6-methyl-2-(trifluoromethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2S/c1-5-2-3-6-7(4-5)14-8(13-6)15-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKPJBINNDYSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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